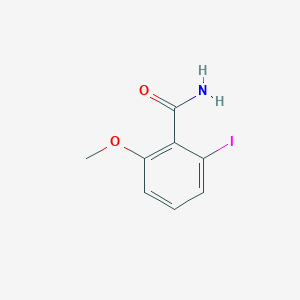

2-Iodo-6-methoxybenzamide

Description

Contextualization within Halogenated Aromatic Amides in Chemical Literature

Halogenated aromatic amides constitute a significant class of compounds in organic chemistry. The carbon-halogen (C-X) bond is a pivotal functional group, serving as a versatile synthetic handle for creating more complex molecular architectures through various cross-coupling and substitution reactions. rsc.org Amides themselves are exceptionally stable functional groups, prevalent in natural products, polymers, and pharmaceuticals. rsc.org

The synthesis of amides is a fundamental reaction in organic synthesis, with numerous established methods. A common approach involves the reaction of an acid halide with an amine, which is typically high-yielding. The introduction of a halogen onto the aromatic ring of an amide, however, presents challenges in regioselectivity. Traditional electrophilic aromatic halogenation often yields mixtures of ortho and para isomers. nih.gov To overcome this, strategies involving directing groups or the installation of a boron handle to control the position of halogenation have been developed. rsc.orgnih.gov

Halogenated amides are not just synthetic intermediates; they are key structural motifs in many biologically active molecules. nih.gov The chemistry of α-haloamides, for example, has been explored for their utility as versatile synthons in organic synthesis, participating in reactions like atom transfer radical cyclization. nih.gov More broadly, the activation of the typically stable amide bond in halogenated derivatives allows for powerful chemical transformations under mild conditions, enabling the construction of complex heterocyclic systems like piperidines and pyrrolidines. mdpi.com

Significance in Contemporary Organic Chemistry and Chemical Biology Research

The significance of 2-Iodo-6-methoxybenzamide and its structural relatives lies in their utility as building blocks and functional molecules in both organic synthesis and chemical biology. The ortho-iodo-anisole moiety is a key feature that drives much of its reactivity and application.

In organic synthesis, iodoarenes are important substrates for a multitude of reactions. Research on related structures, such as 2-iodo-N-isopropyl-5-methoxybenzamide, has demonstrated their role as highly reactive and environmentally benign catalysts for the oxidation of alcohols. nih.govbeilstein-journals.org In these systems, the iodo-benzamide acts as a precursor to a hypervalent iodine species, which is the active oxidant. nih.govbeilstein-journals.orgresearchgate.net The presence and position of substituents like the methoxy (B1213986) group can significantly influence the catalytic activity. nih.govbeilstein-journals.org For instance, studies on N-isopropyl-2-iodobenzamides showed that a 5-methoxy substituent resulted in a more reactive catalyst for alcohol oxidation at room temperature compared to the unsubstituted or other substituted analogues. nih.govbeilstein-journals.org

In the realm of chemical biology, the benzamide (B126) framework is a well-established scaffold for designing molecules that interact with biological targets. A prominent example is the radiolabeled analogue (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM), a crucial agent for imaging D2 dopamine (B1211576) receptors in the central nervous system using single-photon emission computed tomography (SPECT). ebi.ac.ukgoogle.com The specific binding of IBZM to D2 receptors allows for the non-invasive study and differentiation of various neurodegenerative diseases. google.com Furthermore, derivatives of 2-methoxybenzamide (B150088) have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. rsc.orgnih.gov These studies highlight the potential of the 2-methoxybenzamide skeleton as a pharmacophore for developing novel therapeutic agents. nih.gov

Scope of Academic Investigation of this compound and Related Structures

The academic investigation into this compound and related compounds is broad, spanning synthetic methodology, catalyst development, and medicinal chemistry.

A significant area of research focuses on the synthesis of derivatives and analogues to explore structure-activity relationships. For instance, to develop new dopamine receptor imaging agents, a series of iodinated benzamides with fused ring systems like naphthalene (B1677914) and benzofuran (B130515) were synthesized and evaluated, leading to the identification of analogues with high binding affinity. ebi.ac.uk The synthesis of these complex molecules often involves multi-step sequences, starting from precursors like 2,6-Dimethoxybenzoic acid and involving amidation as a key step. google.com

Another major research thrust is the development of catalysts based on the iodobenzamide scaffold. Researchers have systematically evaluated the effect of substituents on the aromatic ring of N-isopropyliodobenzamides on their catalytic efficiency in alcohol oxidation. nih.govbeilstein-journals.org This involves synthesizing a library of derivatives and studying the reaction kinetics to understand how electronic and steric factors influence the generation and reactivity of the active hypervalent iodine species. nih.govbeilstein-journals.org

Furthermore, the 2-methoxybenzamide core is being explored as a versatile connector in the design of inhibitors for specific biological pathways. In the development of Hedgehog signaling inhibitors, the 2-methoxybenzamide moiety was used to link different chemical fragments, leading to potent compounds that block the Smoothened (Smo) receptor. nih.gov This research involves chemical synthesis, cellular assays to measure biological activity, and computational modeling to understand the binding interactions with the target protein. nih.gov

| Research Area | Focus of Investigation | Example Compounds/Derivatives | Key Findings |

| Medicinal Chemistry | Development of CNS imaging agents | [¹²³I]IBZM, IBF ebi.ac.uk | IBF, a benzofuran analogue, showed high specific binding to D2 dopamine receptors. ebi.ac.uk |

| Catalysis | Alcohol oxidation catalysts | 2-Iodo-N-isopropyl-5-methoxybenzamide nih.govbeilstein-journals.org | The 5-methoxy derivative is a highly reactive catalyst at room temperature. nih.govbeilstein-journals.org |

| Oncology Research | Hedgehog pathway inhibitors | 2-methoxybenzamide derivatives with benzimidazole (B57391) moieties nih.gov | Compound 21 showed potent Hh pathway inhibition by blocking the Smo receptor. nih.gov |

| Synthetic Methodology | Construction of N-heterocycles | Halogenated N-phenethyl amides mdpi.com | One-pot synthesis of piperidines from halogenated amides without metal catalysts. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

2-iodo-6-methoxybenzamide |

InChI |

InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

JEMVWHNDWFZHBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)N |

Origin of Product |

United States |

Synthesis Methodologies for 2 Iodo 6 Methoxybenzamide and Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing 2-iodo-6-methoxybenzamide often involve multi-step sequences starting from readily available precursors and culminating in amidation reactions.

Multi-Step Routes from Precursors

A common strategy for the synthesis of this compound begins with a suitable substituted benzoic acid or a related aromatic compound. vapourtec.commsu.edu One of the primary precursors is 2-amino-6-methoxybenzoic acid. chemicalbook.com This starting material can undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by an iodine atom to yield 2-iodo-6-methoxybenzoic acid. chemicalbook.com Another precursor, 2-methoxybenzoic acid, can be directly iodinated to introduce the iodine atom at the 2-position. cymitquimica.com

The order of reactions is critical in these multi-step syntheses to ensure the correct regiochemistry of the final product. lumenlearning.com For instance, introducing the iodine, an ortho/para-directing group, before other substitutions can be crucial for achieving the desired isomer. lumenlearning.com

A representative multi-step synthesis might involve the following transformations:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-6-methoxybenzoic acid | 1. HCl, NaNO₂, low temp. 2. KI, elevated temp. | 2-Iodo-6-methoxybenzoic acid |

| 2 | 2-Iodo-6-methoxybenzoic acid | SOCl₂ or other coupling agents | 2-Iodo-6-methoxybenzoyl chloride |

| 3 | 2-Iodo-6-methoxybenzoyl chloride | NH₃ or an appropriate amine | This compound or derivative |

This table provides a generalized representation of a multi-step synthesis.

Amidation Reactions and Derivative Formation

The final step in many classical syntheses of this compound involves the formation of the amide bond. This can be achieved through several established methods. A widely used approach is the conversion of the carboxylic acid (2-iodo-6-methoxybenzoic acid) to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). ucl.ac.uk This acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding benzamide (B126) derivative.

Alternatively, direct amidation of the carboxylic acid can be performed using coupling reagents. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of the amide bond under milder conditions. More recently, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation of carboxylic acids with amines. acs.org

The formation of various derivatives is readily accomplished by using substituted amines in the amidation step. This allows for the introduction of a wide range of functional groups, which is particularly useful in the development of new pharmaceutical agents. ebi.ac.uknih.gov For example, reacting 2-iodo-6-methoxybenzoyl chloride with different amines can produce a library of N-substituted this compound derivatives.

Modern Synthetic Strategies

Modern synthetic chemistry offers more efficient and versatile methods for the synthesis of this compound and its derivatives, often employing transition-metal catalysis and advanced functional group transformations.

Transition-Metal Catalyzed Coupling Techniques

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comresearchgate.net In the context of this compound derivatives, palladium-catalyzed reactions are particularly prominent. mdpi.com

The iodine atom in the this compound scaffold serves as an excellent leaving group in these reactions, facilitating couplings with various partners. For instance, Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst, can be used to introduce new aryl or alkyl groups at the 2-position.

Other transition metals like copper and rhodium have also been employed in the synthesis of related benzamide structures. mdpi.comthieme-connect.de Copper-catalyzed coupling reactions, for example, have been used in the synthesis of complex benzamide derivatives. researchgate.net Rhodium-catalyzed C-H activation and functionalization offer another advanced strategy to modify the aromatic ring. rsc.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound derivative, Boronic acid/ester | Pd catalyst, Base | 2-Aryl/alkyl-6-methoxybenzamide derivative |

| Heck | This compound derivative, Alkene | Pd catalyst, Base | 2-Alkenyl-6-methoxybenzamide derivative |

| Sonogashira | This compound derivative, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-6-methoxybenzamide derivative |

| Buchwald-Hartwig | This compound derivative, Amine | Pd catalyst, Ligand, Base | 2-Amino-6-methoxybenzamide derivative |

This table illustrates the application of common transition-metal catalyzed coupling reactions for derivatization.

Functional Group Transformations and Derivatization

Beyond the initial synthesis of the core this compound structure, further derivatization through functional group transformations is crucial for creating diverse molecular architectures. msu.edu The methoxy (B1213986) group, for instance, can be a site for modification.

The amide group itself can also be a point of derivatization. While the primary focus is often on N-substitution, the amide nitrogen and carbonyl group can participate in further reactions.

Furthermore, the aromatic ring can be subjected to additional electrophilic aromatic substitution reactions, although the directing effects of the existing iodo and methoxy groups must be carefully considered. lumenlearning.com The presence of both an ortho/para-directing methoxy group and a deactivating iodo group can lead to complex regiochemical outcomes.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. plusplustutors.commdpi.comresearchgate.net For the synthesis of this compound, several aspects of green chemistry can be considered to improve the environmental footprint of the process.

One key principle is the use of safer solvents. plusplustutors.com Efforts are being made to replace hazardous solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids. mdpi.comtmv.ac.in Solvent-free reactions, where possible, represent an ideal scenario, maximizing atom economy and minimizing waste. plusplustutors.com

The use of catalytic reagents over stoichiometric ones is another fundamental principle of green chemistry. tmv.ac.in Transition-metal catalyzed reactions are often preferred over classical methods that use stoichiometric amounts of reagents, as this reduces waste generation. nih.gov Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally benign alternative. plusplustutors.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical metric. plusplustutors.com Synthetic routes are being redesigned to maximize atom economy by minimizing the formation of byproducts.

Finally, energy efficiency is also a consideration. The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.comtmv.ac.in

Reaction Chemistry and Mechanistic Studies of 2 Iodo 6 Methoxybenzamide

The synthetic utility of 2-Iodo-6-methoxybenzamide is rooted in the reactivity of its key functional groups: the iodo-substituent, the methoxy (B1213986) group, and the benzamide (B126) moiety. These groups enable its participation in a range of advanced organic transformations, including hypervalent iodine-mediated oxidations and transition metal-catalyzed C-H functionalization reactions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the electronic environment and connectivity of the hydrogen atoms in 2-Iodo-6-methoxybenzamide. The spectrum would be expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern on the benzene (B151609) ring and the presence of the key functional groups.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For this compound, which has the molecular formula C₈H₈INO₂, the spectrum would be expected to display eight distinct signals corresponding to each carbon atom in the molecule. chemsrc.com The chemical shifts would differentiate the aromatic carbons, the carbonyl carbon of the amide, and the methoxy carbon, providing direct evidence of the compound's carbon skeleton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) for Molecular Mass and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive technique used to determine the molecular mass and assess the purity of a sample. For this compound, the LC component would separate the compound from any impurities, and the MS component would detect the protonated molecule, [M+H]⁺. This analysis would confirm the molecular weight of 277.06 g/mol . Commercial suppliers often utilize this method to verify the purity of their products. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amide group (typically around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1680-1640 cm⁻¹), and C-O stretching of the methoxy group (around 1250-1000 cm⁻¹).

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. For a pure sample of this compound (C₈H₈INO₂), the theoretical elemental composition would be approximately:

Carbon (C): 34.68%

Hydrogen (H): 2.91%

Iodine (I): 45.81%

Nitrogen (N): 5.06%

Oxygen (O): 11.55%

Experimental results from elemental analysis must align closely with these theoretical values to confirm the empirical and molecular formula of the synthesized compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable in the analysis of "this compound," enabling its separation from complex mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound" and its derivatives, offering high resolution and sensitivity.

Methodology and Findings:

A common HPLC method for the analysis of "this compound" involves using a reverse-phase C18 column. google.com In one such method, an Agilent 1100 HPLC system equipped with a Kromasil C18 column (5 µm particle size, 4.6 x 150 mm) is utilized. google.com The separation is achieved using a gradient elution profile with a mobile phase consisting of two components: mobile phase A, which is 0.1% trifluoroacetic acid (TFA) in water, and mobile phase B, which is 0.1% TFA in acetonitrile (B52724) (ACN). google.com

The gradient is programmed to run from 5% to 95% of mobile phase B over a period of 10 minutes. This is followed by a 2-minute hold at 95% B, then a rapid return to 5% B in 0.1 minutes, and a final hold at 5% B for re-equilibration. google.com The flow rate is maintained at 1 mL/min, and detection is typically performed using a UV detector at a wavelength of 214 nm. google.com This method has been successfully applied in mechanistic studies, for instance, to monitor the reaction of related compounds with carbon monoxide. google.com

Purity assessment of analogous compounds, such as 2-methoxy-6-methylbenzoic acid, also employs reverse-phase C18 columns with UV detection, often at a wavelength of 242 nm. This suggests that UV detection is a suitable and common approach for benzamide (B126) derivatives.

Below is an interactive data table summarizing a typical HPLC method for "this compound":

| Parameter | Value |

| Instrumentation | Agilent 1100 HPLC System |

| Column | Kromasil C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in H₂O |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B (0-10 min), 95% B (10-12 min) |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct GC analysis of "this compound" is not extensively detailed in the provided search results, the principles of GC-MS analysis of related benzamide compounds can be applied.

Methodology and Findings:

For GC-MS analysis of benzamides, a system like the GC-MS-QP2010 Shimadzu, equipped with a VF-5MS fused silica (B1680970) capillary column (30.0m x 0.25mm x 0.25µm), is often used. core.ac.uk This type of column, composed of 5% phenyl/95% dimethylpolysiloxane, is suitable for separating a wide range of organic molecules. core.ac.uk The analysis is typically run in electron impact mode at 70 eV. core.ac.uk

Helium is commonly used as the carrier gas at a constant flow rate, for example, 1 mL/min. core.ac.uk The injector temperature is set to a high value, such as 240°C, to ensure rapid volatilization of the sample, and the ion-source temperature is maintained around 200°C. core.ac.uk The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, allowing for the identification of the compound and its fragmentation pattern. researchgate.net

The mass spectrum of a compound provides a unique fingerprint. For benzamide, characteristic fragment ions can be observed, which aids in its identification. researchgate.netnist.gov While a specific mass spectrum for "this compound" was not found, the general principle of comparing the obtained spectrum with a library, such as the National Institute of Standards and Technology (NIST) library, is a standard practice for compound identification. core.ac.uk

Below is an interactive data table outlining a general GC-MS method applicable to benzamide derivatives:

| Parameter | Value |

| Instrumentation | GC-MS-QP2010 Shimadzu or similar |

| Column | VF-5MS fused silica capillary column (30.0m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1 mL/min |

| Injector Temp. | 240°C |

| Ion Source Temp. | 200°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection | Mass Spectrometry |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and has been applied to compounds structurally related to 2-Iodo-6-methoxybenzamide to understand their chemical behavior.

DFT calculations are crucial for mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility, rates, and mechanisms. For halogenated benzamides, DFT methods, such as those employing the B3LYP functional with the 6-31G(d) basis set, can be used to optimize transition state geometries. This allows for the prediction of regioselectivity in reactions like palladium-catalyzed cross-coupling, a common transformation for iodoarenes. The iodine substituent in this compound makes it a prime candidate for such coupling reactions, and DFT can elucidate the most favorable reaction pathways by comparing the activation energies of different potential routes. Computational analyses can reveal that the stability of a transition state is determined by the distortion of the catalyst and substrates, as well as their interactions. rsc.org

The electronic properties of a molecule, governed by its molecular orbitals, are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. researchgate.net The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing, yet polarizable, iodine atom influence the electronic distribution on the aromatic ring. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack. The analysis of these orbitals helps in understanding the compound's role in charge-transfer interactions during chemical reactions. researchgate.net For instance, in related N-isopropyl-iodobenzamides, an electron-donating methoxy group at the 5-position was found to enhance catalytic activity in oxidation reactions. researchgate.net

| Computational Method | Application for this compound | Predicted Insights |

| Density Functional Theory (DFT) | Optimization of transition states in cross-coupling reactions. | Prediction of regioselectivity and reaction feasibility. |

| DFT (HOMO-LUMO Analysis) | Calculation of frontier molecular orbital energies. | Elucidation of electronic stability and chemical reactivity. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-vis spectra. | Correlation of electronic properties with solvent polarity. researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein, and to characterize the stability and dynamics of the resulting complex. nih.gov These methods are central to structure-based drug design. acs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com For derivatives of this compound, docking studies can identify potential biological targets and elucidate specific binding interactions. For example, studies on the related compound 2-Iodo-6-methoxybenzoic acid suggest that it can be docked into enzymatic active sites, such as that of cyclooxygenase-2 (COX-2), to study potential anti-inflammatory activity. Similarly, various benzamide (B126) derivatives have been investigated as dopamine (B1211576) D2 receptor antagonists, and docking helps to understand their binding modes within the receptor's active site. nih.gov Docking simulations for this compound would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. sums.ac.ir

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-target complex over time. nih.gov MD simulations provide a near-realistic view of a compound's behavior within a biological target, accounting for the flexibility of both the ligand and the protein. mdpi.comarxiv.org These simulations can confirm the stability of binding poses predicted by docking and reveal key interactions, such as hydrogen bonds and van der Waals contacts, that are crucial for binding affinity. acs.orgmdpi.com For a molecule like this compound, MD simulations could reveal the stability of its interactions with key amino acid residues in a target's binding site, providing insights that are critical for optimizing lead compounds in drug discovery. mdpi.com Analysis of parameters like Root Mean Square Deviation (RMSD) of the ligand can indicate the stability of its binding pose over the simulation time. mdpi.com

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. acs.org | The amide group (-CONH2) and methoxy group (-OCH3) can act as hydrogen bond donors and acceptors, respectively, forming key interactions with protein residues. sums.ac.ir |

| Hydrophobic Interactions | The tendency of nonpolar groups, like the benzene (B151609) ring, to aggregate in an aqueous environment, driven by the entropy of water. acs.org | The aromatic ring of the molecule can form favorable hydrophobic contacts within a nonpolar binding pocket of a target protein. acs.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. acs.org | These forces contribute to the overall binding affinity and specificity by allowing close packing of the ligand within the target's active site. acs.org |

| Halogen Bonding | A non-covalent interaction where an electrophilic region on a halogen atom (like iodine) interacts with a nucleophilic site. | The iodine atom can potentially form halogen bonds with electron-rich atoms (e.g., oxygen, nitrogen) in a protein's binding site, contributing to binding affinity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

For the 6-methoxybenzamide scaffold, QSAR studies have been successfully applied. In one study, the D2 receptor antagonistic activity (expressed as pIC50) of 58 different 6-methoxybenzamide derivatives was predicted using both linear and non-linear models. nih.gov The models were built using Multiple Linear Regression (MLR) for the linear approach and an Artificial Neural Network (ANN) for the non-linear approach. nih.gov The statistical quality of these models, validated through cross-validation (Q² values of 0.8340 for MLR and 0.8055 for ANN), demonstrated their predictive power. nih.gov

A mechanistic interpretation of a QSAR model links the mathematical descriptors to underlying physical or biological processes. europa.eu For instance, a QSAR model for this compound and its analogs might reveal that specific electronic properties (like charge distribution on the amide) and steric parameters (related to the size of substituents) are critical for binding to a particular receptor. By understanding which molecular properties drive activity, researchers can rationally design more potent molecules. nih.gov The goal is to connect descriptors representing factors like hydrophobicity, electronics, and sterics to the specific interactions—such as hydrophobic contacts or hydrogen bonds—that govern the ligand's binding to its target.

Applications and Roles in Synthetic Organic Chemistry

Reagent in Organic Transformations

Precursor for Hypervalent Iodine Oxidizing Agents

2-Iodo-6-methoxybenzamide belongs to the class of 2-iodobenzamides which serve as important precursors for the in-situ generation of hypervalent iodine reagents. acsgcipr.org These reagents have gained significant attention in organic synthesis as environmentally benign alternatives to heavy metal oxidants. rsc.org The presence of the iodine atom allows for its oxidation to higher valence states, typically iodine(III) or iodine(V), which are potent oxidizing species.

The general mechanism involves the oxidation of the aryl iodide catalyst in situ by a terminal oxidant, most commonly Oxone®. This generates the active hypervalent iodine species which then participates in the oxidation of the substrate. Following the oxidation, the hypervalent iodine is reduced back to its original iodobenzamide form, allowing it to re-enter the catalytic cycle. acsgcipr.org This catalytic approach avoids the need to isolate potentially unstable or explosive hypervalent iodine reagents. acsgcipr.org

Research has shown that derivatives of 2-iodobenzamide are effective catalysts for the oxidation of alcohols. For instance, 2-iodo-N-isopropyl-5-methoxybenzamide has been demonstrated to be a highly reactive catalyst for the oxidation of both primary and secondary alcohols to their corresponding carbonyl compounds in the presence of Oxone®. beilstein-journals.org While primary alcohols can be further oxidized to carboxylic acids, secondary alcohols yield ketones. researchgate.net The electronic properties of substituents on the benzamide (B126) ring can influence the reactivity of the catalyst. beilstein-journals.org

Hypervalent iodine compounds, in general, are valued for their mild reaction conditions, low toxicity, and stability. rsc.orgbeilstein-journals.org They are utilized in a wide array of organic transformations beyond alcohol oxidation, including functionalization of alkenes, α-functionalization of carbonyl compounds, and spirocyclizations. beilstein-journals.org The chemistry of these reagents is well-established, and they are considered efficient oxidants for many synthetic applications. rsc.orgbeilstein-journals.org

Directing Group in Regioselective Functionalizations

The benzamide functionality, a core component of this compound, can act as a directing group in metal-catalyzed C-H functionalization reactions. nih.gov Directing groups are crucial in controlling the regioselectivity of C-H activation, a powerful strategy for streamlining the synthesis of complex molecules. nih.gov They work by coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

N-methoxybenzamides, for example, have been successfully employed as directing groups in ruthenium-catalyzed oxidative C-H bond olefination. organic-chemistry.org This methodology allows for the selective formation of ortho-substituted products. organic-chemistry.org The amide functionality can coordinate to the metal center, enabling the activation of an otherwise unreactive C-H bond on the aromatic ring. This strategy has been applied to a broad range of substrates and transformations, highlighting the versatility of the amide directing group. nih.govrsc.org

While direct studies on this compound as a directing group are not extensively documented in the provided search results, the established utility of the N-alkoxyamide moiety suggests its potential in directing various C-H functionalization reactions. The presence of the iodo and methoxy (B1213986) substituents could further influence the electronic and steric properties of the system, potentially impacting the efficiency and selectivity of the directed transformations. The development of directing groups that can be easily installed and removed is a significant area of research, enhancing the synthetic utility of this approach. nih.gov

Key Intermediate in Complex Chemical Synthesis

Building Block for Heterocyclic Compounds

Aromatic iodides are valuable precursors in the synthesis of heterocyclic compounds due to their ability to participate in a variety of coupling and cyclization reactions. The iodo-substituent in this compound can serve as a handle for the introduction of new functionalities or for intramolecular ring formation, leading to the construction of diverse heterocyclic scaffolds.

One common strategy involves iodocyclization reactions, where the iodine atom acts as an electrophile to activate a tethered unsaturated system, such as an alkyne or alkene, leading to the formation of a new ring. For example, regioselective 6-endo-dig iodocyclization of 2-aryl-3-(aryl/alkylethynyl)quinoxalines has been used to synthesize iodo-benzo[a]phenazines. rsc.org This type of transformation proceeds through an iodonium ion intermediate followed by nucleophilic attack from another part of the molecule. rsc.org

While specific examples detailing the use of this compound as a direct building block for heterocyclic compounds are not explicitly present in the provided search results, its structure suggests potential applications in similar cyclization strategies. The presence of the amide and methoxy groups could influence the reactivity and regioselectivity of such reactions, and the amide nitrogen could potentially act as an internal nucleophile in cyclization processes. The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. nih.govclockss.org

Precursor for Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in natural products and pharmaceuticals, making their synthesis a central focus of organic chemistry. nih.govnih.gov this compound, containing both a nitrogen atom within the amide group and a reactive iodo-substituent, represents a potential precursor for the construction of such scaffolds.

The iodo-group can be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in building molecular complexity and could be employed to elaborate the structure of this compound before a subsequent cyclization step to form a nitrogen-containing ring system. For instance, the synthesis of benzazepine scaffolds has been achieved through ring-closing metathesis reactions of precursors that could potentially be derived from iodo-substituted anilines or benzamides. researchgate.net

Furthermore, hypervalent iodine reagents, which can be generated from this compound, are known to mediate the synthesis of nitrogen-containing heterocycles. nih.gov These reagents can facilitate oxidative cyclizations and other transformations that lead to the formation of complex nitrogen-containing architectures. The development of synthetic routes to natural products often relies on the strategic use of versatile building blocks, and iodo-aromatic compounds are frequently employed in this context. nih.govnih.govescholarship.orgbeilstein-journals.org

Development of Catalytic Systems and Methodologies

The study of 2-iodobenzamides and related compounds has contributed to the development of novel catalytic systems and synthetic methodologies, particularly in the area of oxidation chemistry. The ability of these compounds to act as precursors to catalytic hypervalent iodine species has spurred research into more sustainable and efficient oxidative processes. beilstein-journals.orgrsc.org

The development of catalytic systems using 2-iodobenzamide derivatives for alcohol oxidation represents a significant advancement over the use of stoichiometric and often toxic heavy-metal oxidants. beilstein-journals.orgresearchgate.net These catalytic methods typically utilize an environmentally friendly terminal oxidant like Oxone® and can often be performed under mild, room temperature conditions. acsgcipr.orgresearchgate.net Research in this area focuses on tuning the catalyst structure, such as by modifying the substituents on the aromatic ring or the amide nitrogen, to enhance reactivity and selectivity. beilstein-journals.org

Moreover, the broader field of hypervalent iodine chemistry continues to expand, with new reagents and catalytic applications being discovered regularly. nih.govresearchgate.net These developments are not limited to oxidations but also encompass a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The insights gained from studying the catalytic activity of compounds like this compound contribute to the fundamental understanding of hypervalent iodine chemistry and pave the way for the design of next-generation catalysts with improved performance and broader applicability in organic synthesis. rsc.orgrsc.org

Design of Efficient Hypervalent Iodine Catalysts

This compound serves as a valuable scaffold in the design of efficient hypervalent iodine(III) and (V) catalysts for a variety of oxidative transformations. The strategic placement of the methoxy and amide functionalities on the iodobenzene core plays a crucial role in modulating the reactivity, stability, and selectivity of the resulting hypervalent iodine species.

The design of these catalysts revolves around the in-situ generation of the active hypervalent iodine species from the parent iodoarene using a terminal oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or m-chloroperoxybenzoic acid (mCPBA). This catalytic approach avoids the isolation and use of potentially unstable or explosive hypervalent iodine reagents.

Research into related N-substituted iodobenzamides has provided significant insights into the electronic and steric effects that govern catalyst efficiency. For instance, a study on N-isopropyliodobenzamides as catalysts for alcohol oxidation revealed a clear correlation between the electronic nature of substituents on the benzene (B151609) ring and the catalyst's reactivity. The reactivity was found to increase with electron-donating groups, with the 5-methoxy derivative being the most reactive. This enhancement is attributed to the rapid generation of the pentavalent iodine species from the trivalent precursor during the catalytic cycle. beilstein-journals.org While this compound itself has not been as extensively studied, these findings strongly suggest that the 6-methoxy group would similarly enhance the catalytic activity through its electron-donating mesomeric effect.

The general mechanism for the catalytic oxidation of alcohols using a 2-iodobenzamide catalyst and a terminal oxidant like Oxone involves the following key steps:

Oxidation: The 2-iodobenzamide is first oxidized by the terminal oxidant to the active hypervalent iodine(V) species, analogous to o-iodoxybenzoic acid (IBX).

Oxidation of Substrate: The generated hypervalent iodine(V) species then oxidizes the alcohol to the corresponding aldehyde or ketone.

Reduction and Regeneration: In the process, the hypervalent iodine(V) is reduced back to the initial 2-iodobenzamide, which can then re-enter the catalytic cycle.

This catalytic system has proven effective for the oxidation of a wide range of benzylic and aliphatic alcohols. beilstein-journals.org The design of bidentate hypervalent iodine(III)-based systems has also been explored computationally, highlighting the importance of ligand coordination and electronic properties of the scaffold in catalytic activity. Electron-deficient scaffolds have shown stronger binding and lower activation energies in certain applications. manchester.ac.uk

Interactive Data Table: Substituent Effects on the Reactivity of N-Isopropyl-2-iodobenzamide Catalysts in Benzhydrol Oxidation beilstein-journals.org

| Substituent at Position 5 | Reaction Time (h) | Yield (%) |

| NO₂ | 24 | 15 |

| CO₂Me | 24 | 25 |

| OAc | 24 | 45 |

| Cl | 24 | 60 |

| H | 24 | 65 |

| Me | 24 | 75 |

| OMe | 6 | 95 |

This data is for N-isopropyl-2-iodobenzamide derivatives and is presented to illustrate the electronic effects on catalyst reactivity, which are expected to be similar for this compound.

Exploration of Chiral Analogues in Asymmetric Synthesis

The development of chiral hypervalent iodine catalysts for enantioselective transformations is a significant and challenging area in asymmetric synthesis. researchgate.net Chiral analogues of this compound represent a promising class of organocatalysts for achieving such asymmetric reactions. The introduction of chirality into the benzamide scaffold can create a chiral environment around the hypervalent iodine center, enabling facial discrimination of prochiral substrates.

The asymmetric synthesis of axially chiral benzamides has been successfully achieved using bifunctional organocatalysts. These catalysts often incorporate a chiral scaffold with functional groups, such as amino and (thio)urea moieties, that can engage in multipoint recognition and activation of the substrate. This strategy allows for the control of molecular conformation in the transition state, leading to high enantioselectivity. The synthesis of axially chiral compounds is of great interest due to their prevalence in natural products, pharmaceuticals, and chiral ligands.

While specific chiral analogues of this compound are not extensively documented in the literature, the principles for their design and application can be inferred from related systems. A general approach to creating a chiral hypervalent iodine catalyst from a 2-iodobenzamide precursor involves the introduction of a chiral auxiliary to the amide nitrogen. This can be a chiral amine or an amino acid derivative.

The resulting chiral iodoarene can then be used in catalytic amounts with a terminal oxidant to perform enantioselective oxidative transformations. One area of application is the dearomatization of phenols, where a chiral hypervalent iodine catalyst can induce the formation of a new stereocenter. For example, a C₂-symmetric aryl iodide has been effectively used as an organocatalyst for the intermolecular enantioselective dearomatization of phenols. researchgate.net

The proposed catalytic cycle for an asymmetric transformation using a chiral 2-iodobenzamide catalyst would involve:

In-situ formation of the chiral hypervalent iodine(III) or (V) species.

Coordination of the prochiral substrate to the chiral hypervalent iodine catalyst.

Enantioselective transformation, such as oxidation or cyclization, directed by the chiral environment of the catalyst.

Release of the product and regeneration of the chiral catalyst.

The exploration of chiral analogues of this compound holds considerable potential for the development of novel and efficient methods for the asymmetric synthesis of complex molecules.

Investigation of Mechanistic Biological Target Interactions Non Clinical Focus

Molecular Recognition and Binding Affinity Studies (In Vitro and In Silico)

The initial steps in understanding the pharmacological profile of 2-Iodo-6-methoxybenzamide involve in vitro and in silico studies to characterize its binding to specific biological targets. These studies are crucial for elucidating the mechanisms of action at a molecular level.

Receptor Binding Mechanisms

Dopamine (B1211576) Receptor D2: While direct mechanistic studies on this compound are not extensively detailed in publicly available literature, research on analogous substituted benzamides provides significant insights. For instance, the structurally related compound, (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM), is a well-known D2 dopamine receptor imaging agent. This suggests that the iodinated methoxybenzamide scaffold has a strong affinity for the D2 receptor. The binding is likely driven by interactions with specific amino acid residues within the receptor's binding pocket. Computational modeling and in vitro binding assays with radiolabeled ligands are key methods to determine the precise binding mode and affinity.

Smoothened Receptor: The Smoothened (SMO) receptor is a key component of the Hedgehog signaling pathway. Research has shown that derivatives of 2-methoxybenzamide (B150088) can act as inhibitors of this pathway by targeting the SMO receptor. These compounds function as antagonists, preventing the activation of downstream signaling. While direct evidence for this compound is pending, the established activity of the 2-methoxybenzamide scaffold suggests that it may also interact with the Smoothened receptor.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 6-methoxybenzamide class of compounds, QSAR (Quantitative Structure-Activity Relationship) modeling has been employed to identify the structural requirements for dopamine D2 receptor binding affinity.

These studies have highlighted the importance of specific substitutions on the benzamide (B126) ring. For instance, the presence of a methoxy (B1213986) group at the 6-position is a common feature in many D2 receptor ligands. The addition of an iodine atom at the 2-position, as in this compound, is expected to significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity and selectivity for its target receptors. The iodine atom, being a large and lipophilic halogen, can engage in halogen bonding and other non-covalent interactions within the receptor binding site, potentially enhancing binding affinity. Further SAR studies focusing specifically on the impact of the 2-iodo substitution are necessary to fully elucidate its role in mechanistic interactions.

Biochemical Pathway Modulation at a Mechanistic Level (In Vitro)

Beyond receptor binding, it is crucial to understand how this compound modulates biochemical pathways within a cell. In vitro assays are instrumental in dissecting these mechanistic details.

Enzyme Inhibition Mechanisms

Monoamine Oxidase A (MAO-A): Currently, there is a lack of specific data in the scientific literature detailing the inhibitory activity of this compound on Monoamine Oxidase A (MAO-A). MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can have significant physiological effects. Further investigation is required to determine if this compound possesses any MAO-A inhibitory properties and to elucidate the potential mechanism of such inhibition.

Signaling Pathway Antagonism and Agonism

Hedgehog Signaling Pathway: As mentioned earlier, derivatives of 2-methoxybenzamide have been identified as antagonists of the Hedgehog signaling pathway, acting through the Smoothened receptor. nih.gov The general mechanism for these antagonists involves binding to the Smoothened receptor and preventing its conformational change, which is necessary for downstream signal transduction. nih.gov This blockade ultimately inhibits the activation of Gli transcription factors, which are responsible for mediating the cellular effects of the Hedgehog pathway. nih.gov While the specific role of this compound as an antagonist or agonist in this pathway has not been explicitly defined in available research, the known activity of its parent scaffold strongly suggests a potential antagonistic role.

Radioligand Development for Molecular Imaging Research (Principles and Applications in Research Models)

The incorporation of a radioactive isotope into a molecule with high affinity and selectivity for a specific biological target is a fundamental principle of radioligand development for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The iodine atom in this compound makes it an ideal candidate for radiolabeling with iodine radioisotopes, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131.

The resulting radioligand, for example, [¹²³I]-2-iodo-6-methoxybenzamide, can be used as a probe to non-invasively visualize and quantify the distribution and density of its target receptors in living organisms. In research models, these radioligands are invaluable tools for:

Target Validation: Confirming the presence and location of a specific receptor in a disease model.

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of the compound.

Pharmacodynamic Studies: Assessing the occupancy of a receptor by a therapeutic drug candidate.

Disease Progression Monitoring: Observing changes in receptor density or distribution over the course of a disease.

Design Principles for Target Selectivity

The design of inhibitors based on the this compound framework is heavily guided by the pursuit of selectivity, primarily for PARP-1, the most abundant and well-studied member of the PARP family. While the catalytic domains of PARP enzymes are highly conserved, subtle differences can be exploited to achieve isoform-specific binding, which is critical for developing next-generation therapeutics with potentially wider therapeutic windows. nih.govnih.gov

A key derivative of this scaffold is found in the PARP radiotracer [¹²⁵I]KX1, a structural congener of the clinical PARP inhibitor rucaparib (B1680265). nih.gov While rucaparib itself is known to be a non-selective inhibitor of PARP enzymes, studies using [¹²⁵I]KX1 in mouse embryonic fibroblast (MEF) cells lacking PARP-1 (PARP1 KO) demonstrated no specific binding, confirming the compound's selective nature for PARP-1. nih.govresearchgate.net This highlights a critical design principle: minor structural modifications to the core benzamide scaffold can dramatically alter the selectivity profile. The precise arrangement of functional groups on the molecule dictates its interaction with specific amino acid residues within the NAD+ binding pocket, thereby governing its affinity and specificity for different PARP isoforms. researchgate.netresearchgate.net

In Vitro Binding Characterization of Radiotracers

The conversion of this compound derivatives into radiotracers, such as [¹²⁵I]KX1, allows for precise quantitative analysis of their interaction with target enzymes in vitro. nih.gov These radioligands are instrumental in determining key pharmacological parameters, including binding affinity, specificity, and the density of target expression in various cell lines. nih.gov

Saturation radioligand binding assays are used to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax), which corresponds to the target protein expression level. For instance, studies using [¹²⁵I]KX1 in the OVCAR8 ovarian cancer cell line determined a Kd value of 7.7 nM, indicating high-affinity binding to its target. upenn.edu

Competition binding assays are another critical in vitro tool. In these experiments, the ability of a non-radiolabeled compound to displace the radiotracer from its target is measured. This allows for the determination of the inhibitory constant (Ki) for the competing compound. Such an assay performed with [¹²⁵I]KX1 and the clinical PARP inhibitor veliparib (B1684213) in OVCAR8 cells yielded a Ki value of 9.4 nM for veliparib, quantifying its potency in blocking the radiotracer's access to PARP-1. upenn.edu

The specificity of these radiotracers is rigorously confirmed using knockout cell lines. The significant reduction in [¹²⁵I]KX1 binding in PARP-1 knockout cells compared to their wild-type counterparts provides direct evidence that the radiotracer's binding is target-specific. nih.govupenn.edu These in vitro characterization studies are essential for validating a radiotracer's utility as a reliable probe for quantifying the expression of its target, such as PARP-1, in biological samples. nih.gov

Interactive Data Table: In Vitro Binding Properties of [¹²⁵I]KX1

| Cell Line | Assay Type | Parameter | Value | Reference |

| OVCAR8 wt | Saturation Binding | Kd | 7.7 nM | upenn.edu |

| OVCAR8 wt | Saturation Binding | Bmax | 1.2 x 10⁶ sites/cell | upenn.edu |

| OVCAR8 PARP1 KO | Saturation Binding | Kd | 7.3 nM | upenn.edu |

| OVCAR8 PARP1 KO | Saturation Binding | Bmax | 3.9 x 10⁵ sites/cell | upenn.edu |

| OVCAR8 wt | Competition (vs. Veliparib) | Ki | 9.4 nM | upenn.edu |

| OVCAR8 PARP1 KO | Competition (vs. Veliparib) | Ki | 10 nM | upenn.edu |

Future Research Directions and Emerging Avenues

Advancement in Catalyst Design and Sustainable Synthesis Methods

The synthesis of 2-iodo-6-methoxybenzamide and its analogs is intrinsically linked to the efficiency of catalytic processes. Future research will undoubtedly focus on the design of novel catalysts that offer improved performance and sustainability. A significant area of advancement lies in palladium-catalyzed reactions, which are central to many transformations involving this compound. The development of more robust and active palladium catalysts, such as those employing advanced phosphine (B1218219) ligands, will be crucial. nih.govfigshare.com Innovations in ligand design, including the use of electron-rich and sterically hindered phosphines, can enhance the efficiency of cross-coupling reactions, leading to higher yields and milder reaction conditions. researchgate.net

Furthermore, there is a growing emphasis on developing sustainable synthetic methods. This includes the use of greener solvents and reagents to minimize environmental impact. researchgate.netscispace.com Research into manganese-catalyzed reactions, for example, presents a promising alternative to palladium, offering a more abundant and less toxic metal for catalysis. scispace.com The development of one-pot synthesis protocols and methods that reduce the number of synthetic steps and purification requirements will also be a key focus. beilstein-journals.org The use of supported catalysts, which can be easily recovered and reused, is another avenue that aligns with the principles of green chemistry.

Exploration of Novel Reaction Manifolds and Synthetic Transformations

The chemical reactivity of this compound provides a fertile ground for the exploration of new synthetic transformations. The presence of the ortho-iodo and methoxy (B1213986) groups offers unique opportunities for directed C-H activation and functionalization, opening up pathways to complex molecular architectures. nih.gov Future work will likely explore novel palladium-catalyzed domino reactions, where a series of transformations occur in a single synthetic operation, to construct intricate molecular scaffolds from simple precursors.

A particularly exciting emerging application is the use of this compound derivatives in the construction of fluorescent probes. researchgate.net The palladium-catalyzed carbonylation of these compounds, followed by intramolecular cyclization, has been shown to generate highly fluorescent molecules. researchgate.net This novel reaction manifold, which transforms a non-fluorescent starting material into a fluorescent product upon reaction with a specific analyte, represents a significant advance in probe design. Further exploration of this and other cyclization strategies, potentially mediated by different catalysts or reaction conditions, could lead to the development of a wide array of new sensors for various applications.

Integration of Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry is set to revolutionize the way research on this compound and its derivatives is conducted. In silico methods, such as Density Functional Theory (DFT) calculations, can provide deep mechanistic insights into the reactions involving this compound. researchgate.netmdpi.com By modeling reaction pathways and transition states, researchers can better understand and predict chemical reactivity, stereoselectivity, and the influence of different catalysts and substituents. researchgate.netmdpi.com This predictive power can significantly accelerate the discovery and optimization of new synthetic methods.

Computational tools are also becoming indispensable in the design of new molecules with specific functions. For instance, in the development of fluorescent probes, in silico screening and molecular docking can be used to predict the binding affinity and photophysical properties of potential probe candidates. nih.govibs.re.krnih.gov This allows for the rational design of probes with enhanced sensitivity and selectivity for their target analytes. nih.govmdpi.com By simulating the interactions between a probe and its target, researchers can refine the molecular structure to optimize performance before committing to lengthy and resource-intensive laboratory synthesis. nih.govscispace.com The application of these predictive models will undoubtedly lead to the more rapid and efficient development of novel chemical tools based on the this compound scaffold.

Development of Mechanistic Probes for Fundamental Chemical Biology Research

A significant and rapidly growing area of research is the application of this compound derivatives as mechanistic probes in chemical biology. Their ability to be transformed into fluorescent entities upon reaction with specific biological molecules makes them powerful tools for studying cellular processes in real-time. A prime example is the development of fluorescent probes for the detection of carbon monoxide (CO), a gaseous signaling molecule with important physiological and pathological roles. researchgate.net

Probes derived from this compound can be designed to be non-fluorescent initially, but to undergo a palladium-mediated reaction with CO that results in the formation of a highly fluorescent product. researchgate.net This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling the sensitive and selective detection of CO in complex biological environments, including living cells. researchgate.net Future research will focus on refining these probes to improve their properties, such as cell permeability, water solubility, and targeting to specific cellular compartments. The development of such advanced probes will provide invaluable tools for elucidating the intricate roles of CO and other small molecules in health and disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-6-methoxybenzamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Two primary routes are derived from analogous benzamide/benzoic acid syntheses:

- Iodination : React 6-methoxybenzamide with iodine in the presence of an oxidizing agent (e.g., nitric acid) under controlled temperatures (40–60°C) to ensure regioselective iodination at the 2-position .

- Amidation : Convert 2-iodo-6-methoxybenzoic acid (synthesized via Suzuki-Miyaura coupling or direct iodination) to the amide using thionyl chloride (SOCl₂) followed by ammonia treatment .

- Critical Conditions : Maintain anhydrous conditions during amidation to avoid hydrolysis. Monitor pH and temperature during iodination to prevent over-oxidation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons adjacent to iodine (C-2) show deshielding (~δ 7.5–8.5 ppm) due to the electron-withdrawing effect .

- ¹³C NMR : Carbon signals for iodine-substituted C-2 (~125–135 ppm) and carbonyl (C=O, ~165–170 ppm) confirm the backbone .

- IR : Strong absorbance at ~1680 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) or halogenated solvents (chloroform) . Pre-saturate solvents with inert gas (N₂) to prevent oxidative degradation.

- Stability : Light-sensitive due to the C-I bond. Store in amber vials at –20°C under inert atmosphere. Avoid prolonged exposure to bases, which may hydrolyze the amide .

Advanced Research Questions

Q. How do structural modifications at the iodine or methoxy positions influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Iodine Substitution : The C-I bond facilitates Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group at C-6 may reduce coupling efficiency. Compare with analogs like 2-Iodo-6-methylbenzamide (methyl reduces steric bulk, increasing reactivity) .

- Methoxy Replacement : Replacing -OCH₃ with -OH (e.g., 2-Iodo-6-hydroxybenzamide) alters hydrogen-bonding interactions, affecting catalytic activity in metal-mediated reactions. Test via DFT calculations to predict electronic effects .

Q. What strategies can resolve contradictions in reported bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative Assays : Use standardized in-vitro models (e.g., MTT assay for cytotoxicity) to evaluate analogs under identical conditions. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability due to methoxy vs. methyl groups .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, controlling for variables like solvent choice (DMSO vs. ethanol) or cell line specificity .

Q. What experimental approaches are recommended for evaluating the antioxidant potential of this compound in cellular models?

- Methodological Answer :

- ROS Scavenging Assays : Use DCFH-DA probes in HEK-293 or HepG2 cells to quantify reactive oxygen species (ROS) reduction. Compare with positive controls (e.g., ascorbic acid) .

- Redox Cycling Studies : Employ cyclic voltammetry to measure the compound’s oxidation-reduction potential. Iodine’s polarizable electron cloud may enhance radical-neutralizing capacity .

- In-Silico Modeling : Use software like AutoDock to predict interactions with antioxidant enzymes (e.g., superoxide dismutase) and validate via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.